molecular formula C5H11NO3 B167471 (2S,3S)-2-Amino-3-hydroxypentanoic acid CAS No. 10148-66-0

(2S,3S)-2-Amino-3-hydroxypentanoic acid

Cat. No.: B167471
CAS No.: 10148-66-0
M. Wt: 133.15 g/mol
InChI Key: LGVJIYCMHMKTPB-IMJSIDKUSA-N
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Description

(2S,3S)-2-Amino-3-hydroxypentanoic acid is a chiral amino acid derivative that plays a significant role in various biochemical processes. This compound is known for its unique stereochemistry, which contributes to its distinct biological and chemical properties. It is often found as a substructure in several bioactive natural products and is utilized in the synthesis of various pharmaceuticals and biochemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Amino-3-hydroxypentanoic acid can be achieved through several methods. One common approach involves the use of chiral pool synthesis, where naturally occurring chiral molecules are used as starting materials. For instance, the synthesis can start from L-threonine, which undergoes a series of protection, oxidation, and reduction steps to yield the desired compound .

Another method involves asymmetric synthesis, where chiral catalysts or auxiliaries are used to induce the formation of the desired stereoisomer. This method often employs metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve high enantioselectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired compound, which is then extracted and purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Amino-3-hydroxypentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Keto acids.

    Reduction: Hydroxy acids.

    Substitution: Various substituted amino acids and derivatives.

Mechanism of Action

The mechanism of action of (2S,3S)-2-Amino-3-hydroxypentanoic acid involves its interaction with various enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive compounds. The hydroxyl and amino groups in its structure allow it to participate in hydrogen bonding and other interactions, which are crucial for its biological activity .

Properties

IUPAC Name

(2S,3S)-2-amino-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJIYCMHMKTPB-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906214
Record name 3-Hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10148-66-0
Record name 3-Hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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